2-Amino-6-(cyclopropylmethyl)benzaldehyde
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Overview
Description
2-Amino-6-(cyclopropylmethyl)benzaldehyde is an organic compound with a unique structure that includes an amino group at the second position and a cyclopropylmethyl group at the sixth position on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(cyclopropylmethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and cyclopropylmethyl bromide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(cyclopropylmethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Amino-6-(cyclopropylmethyl)benzoic acid.
Reduction: 2-Amino-6-(cyclopropylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-6-(cyclopropylmethyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(cyclopropylmethyl)benzaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Chemical Reactivity: The presence of both an amino group and an aldehyde group allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Aminobenzaldehyde: Similar structure but lacks the cyclopropylmethyl group.
2-Amino-6-methylbenzaldehyde: Similar structure but has a methyl group instead of a cyclopropylmethyl group.
2-Amino-6-ethylbenzaldehyde: Similar structure but has an ethyl group instead of a cyclopropylmethyl group.
Uniqueness: 2-Amino-6-(cyclopropylmethyl)benzaldehyde is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-amino-6-(cyclopropylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-2-9(10(11)7-13)6-8-4-5-8/h1-3,7-8H,4-6,12H2 |
InChI Key |
WIRLOQGGPNNSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)N)C=O |
Origin of Product |
United States |
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